Dofetilide N-oxide

Description

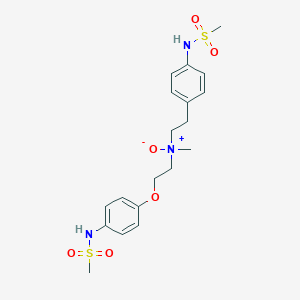

Structure

3D Structure

Propriétés

IUPAC Name |

N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O6S2/c1-22(23,13-12-16-4-6-17(7-5-16)20-29(2,24)25)14-15-28-19-10-8-18(9-11-19)21-30(3,26)27/h4-11,20-21H,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRPGSAYHYJPGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](CCC1=CC=C(C=C1)NS(=O)(=O)C)(CCOC2=CC=C(C=C2)NS(=O)(=O)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144449-71-8 | |

| Record name | N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine-N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dofetilide N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dofetilide N-oxide is a primary metabolite of the potent class III antiarrhythmic agent, Dofetilide.[1][2] Understanding its synthesis and physicochemical properties is crucial for comprehensive pharmacological and toxicological profiling of the parent drug. This technical guide provides a detailed overview of the synthesis, purification, and characterization of this compound, catering to the needs of researchers and professionals in drug development. While a specific documented synthesis protocol is not publicly available, this guide proposes a viable synthetic route based on established N-oxidation methodologies for tertiary amines. Furthermore, it compiles and predicts the analytical characteristics of this compound, including its spectroscopic and chromatographic properties, to aid in its identification and quantification.

Introduction

Dofetilide is a cornerstone in the management of cardiac arrhythmias, primarily atrial fibrillation and flutter. Its mechanism of action involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr).[3] The metabolism of Dofetilide is a critical aspect of its clinical pharmacology, with approximately 50% of the drug being metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2] This metabolic process leads to the formation of several metabolites, with this compound being one of the most significant.[1] Although considered less pharmacologically active than the parent compound, the synthesis and characterization of this compound are essential for various aspects of drug development, including metabolite identification, impurity profiling, and in vitro and in vivo metabolism studies.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the direct oxidation of Dofetilide.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics and pharmacodynamics of oral dofetilide after twice daily and three times daily dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Dofetilide N-oxide

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic context of Dofetilide N-oxide, a key metabolite of the Class III antiarrhythmic agent, Dofetilide. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Structure

This compound is formed through the N-oxidation of the tertiary amine in the parent dofetilide molecule.[1] Its chemical structure is characterized by the addition of an oxygen atom to the nitrogen atom of the N-methylethylamino group.

IUPAC Name: N-[4-[2-[methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]oxidoamino]ethyl]phenyl]-methanesulfonamide[2][3][4]

SMILES: [O-]--INVALID-LINK--(C)=O)C=C1)(CCC2=CC=C(NS(=O)(C)=O)C=C2)C[4]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, compiled from available chemical and supplier information.

| Property | Value | Source |

| CAS Number | 144449-71-8 | [2][4] |

| Molecular Formula | C₁₉H₂₇N₃O₆S₂ | [2][3][4] |

| Molecular Weight | 457.6 g/mol | [2][4] |

| Purity (by HPLC) | ≥98% | [2][3][4] |

| Appearance | Solid | [2][4] |

| Solubility | DMSO: 1 mg/ml; Insoluble in DMF, Ethanol, PBS (pH 7.2) | [4] |

| λmax | 231 nm | [4] |

| Storage Condition | -20°C for long-term storage | [3][4] |

Metabolic Pathway of Dofetilide

Dofetilide is metabolized in the liver, primarily through N-dealkylation and N-oxidation.[1][5] The N-oxide metabolite, along with the N-desmethyl form, are two of the main products of this process.[6] While this compound is a notable metabolite, it is considered to be clinically inactive, with a potency that is 20-fold or more lower than the parent compound.[6]

Experimental Protocols

4.1. General Protocol for Synthesis of N-Oxides

The synthesis of N-oxides from tertiary amines is a standard chemical transformation.[7] A general protocol for the synthesis of this compound would involve the oxidation of Dofetilide.

Objective: To synthesize this compound by oxidizing the tertiary amine of Dofetilide.

Materials:

-

Dofetilide

-

An oxidizing agent such as meta-Chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂)[7]

-

A suitable solvent (e.g., dichloromethane, chloroform)

-

Quenching agent (e.g., sodium thiosulfate)[7]

-

Purification system (e.g., column chromatography)

Procedure:

-

Dissolve Dofetilide in an appropriate solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent (e.g., mCPBA) to the cooled solution while stirring.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, quench any remaining oxidizing agent by adding a quenching solution.

-

Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to isolate this compound.

-

Characterize the final product using techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity.

4.2. Protocol for Assessing Antiarrhythmic Activity

The biological activity of this compound has been assessed by measuring the prolongation of the intracellular action potential duration in isolated guinea pig papillary muscle.[2][4][8]

Objective: To determine the effect of this compound on the action potential duration in cardiac tissue.

Experimental Workflow:

Procedure:

-

Tissue Preparation: Isolate papillary muscles from the right ventricle of a guinea pig heart and mount them in an organ bath.

-

Perfusion: Perfuse the tissue with oxygenated Tyrode's solution at a constant temperature.

-

Electrophysiological Recording: Impale a cell with a glass microelectrode to record intracellular action potentials.

-

Drug Application: After a stabilization period, apply this compound to the organ bath in increasing concentrations.

-

Data Acquisition: Record the action potentials at each concentration and measure the action potential duration at 90% repolarization (APD90).

-

Analysis: Compare the APD90 values at different drug concentrations to the baseline to determine the effect of this compound on repolarization.

Biological Activity and Significance

This compound has been shown to prolong the intracellular action potential duration in isolated guinea pig papillary muscle, which is a measure of Class III antiarrhythmic activity.[2] However, it is significantly less potent than the parent compound, dofetilide.[2][8] This lower potency is consistent with the observation that the pharmacological response to dofetilide correlates well with the plasma concentrations of the parent drug, not its metabolites.[1] this compound showed class I activity, but only at high concentrations.[1] Neither the resting membrane potential nor the action potential amplitude were affected by any of the metabolites.[1]

References

- 1. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 3. clearsynth.com [clearsynth.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. anjiechem.com [anjiechem.com]

An In-depth Technical Guide to the Mechanism of Action of Dofetilide N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Dofetilide N-oxide, a primary metabolite of the potent Class III antiarrhythmic agent, dofetilide. This document synthesizes available data on the formation of this compound and its electrophysiological effects, offering insights for researchers and professionals in the field of drug development and cardiac electrophysiology.

Introduction to Dofetilide and its Metabolism

Dofetilide is a well-characterized Class III antiarrhythmic drug renowned for its selective blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[1][2][3][4] This selective action prolongs the cardiac action potential and the effective refractory period, underlying its efficacy in treating atrial fibrillation and flutter.[2][5]

While dofetilide is primarily cleared unchanged by the kidneys (approximately 80%), about 20% of the administered dose undergoes hepatic metabolism.[6][7] The primary metabolic pathways are N-dealkylation and N-oxidation, mediated to a small extent by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[6][8] These metabolic processes result in the formation of several metabolites, one of which is this compound.[8] It is important to note that metabolites of dofetilide are generally considered inactive or minimally active at therapeutic concentrations of the parent drug and are not found in quantifiable amounts in plasma.[1][8]

Metabolic Pathway of Dofetilide

The biotransformation of dofetilide to this compound occurs in the liver. The following diagram illustrates this metabolic conversion.

Mechanism of Action of this compound

The primary pharmacological activity of this compound is distinct from its parent compound. While dofetilide is a potent IKr blocker (Class III activity), its N-oxide metabolite has been shown to exhibit Class I antiarrhythmic activity , which is characterized by the blockade of sodium channels.[9][10] However, this activity is observed only at high concentrations.[9][10]

Class I Antiarrhythmic Activity: Sodium Channel Blockade

Class I antiarrhythmic agents act by blocking the fast inward sodium channels (INa) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

The theoretical mechanism of action for this compound as a Class I agent is depicted in the following signaling pathway diagram.

Quantitative Data on Pharmacological Activity

Detailed quantitative data on the potency of this compound as a Class I antiarrhythmic agent are limited. The primary source identifying this activity indicates that it occurs at high concentrations, and other metabolites of dofetilide exhibit weak Class III activity, being at least 20-fold less potent than the parent compound.[9][10]

| Compound | Primary Mechanism of Action | Potency |

| Dofetilide | Class III (IKr blockade) | High |

| This compound | Class I (INa blockade) | Low (active only at high concentrations) |

| Other Metabolites | Class III (IKr blockade) | At least 20-fold less potent than dofetilide |

Experimental Protocols

The following describes a generalized experimental workflow for characterizing the Class I antiarrhythmic activity of a compound like this compound. The specific protocol used for this compound is not publicly available.

General Experimental Workflow for Assessing Sodium Channel Blockade

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK293) cells or a similar cell line stably transfected with the gene encoding the human cardiac sodium channel (SCN5A for Nav1.5) are cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on single cells. Pipettes are filled with an appropriate intracellular solution, and the bath solution is a physiological extracellular solution.

-

Voltage Protocol: A voltage-clamp protocol is applied to elicit sodium currents. This typically involves holding the cell at a negative membrane potential (e.g., -100 mV) and then applying a series of depolarizing voltage steps (e.g., to 0 mV) to activate the sodium channels.

-

Drug Perfusion: After obtaining a stable baseline recording of the sodium current, the cells are perfused with increasing concentrations of the test compound (this compound).

-

Data Analysis: The peak inward sodium current at each concentration is measured and normalized to the baseline current. The concentration-response curve is then fitted with a Hill equation to determine the half-maximal inhibitory concentration (IC50). The effect on the upstroke velocity (Vmax) of the action potential can also be measured in current-clamp mode in isolated cardiomyocytes.

Clinical Relevance of this compound's Mechanism of Action

The Class I activity of this compound is observed at high concentrations and is considered to have minimal, if any, clinical significance.[9][10] This is due to the fact that dofetilide metabolites do not circulate in plasma at quantifiable levels.[1][8] The primary pharmacological and toxicological effects of dofetilide are attributable to the parent drug's potent IKr blocking activity.[5]

Conclusion

This compound, a metabolite of dofetilide, exhibits a mechanism of action distinct from its parent compound. While dofetilide is a potent and selective Class III antiarrhythmic agent, this compound displays weak Class I activity through the blockade of sodium channels at high concentrations. Due to its low potency and negligible plasma concentrations, the pharmacological activity of this compound is not considered to contribute to the clinical effects of dofetilide therapy. Further research, including access to detailed quantitative data from primary studies, would be beneficial for a more complete understanding of the electrophysiological profile of this metabolite.

References

- 1. Tikosyn (Dofetilide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. Dofetilide - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Dofetilide? [synapse.patsnap.com]

- 5. ahajournals.org [ahajournals.org]

- 6. drugs.com [drugs.com]

- 7. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacological Properties of Dofetilide N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dofetilide, a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), is a Class III antiarrhythmic agent. Its metabolism in humans leads to the formation of several metabolites, including Dofetilide N-oxide. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its electrophysiological effects, pharmacokinetic profile, and the experimental methodologies used for its characterization. While significantly less potent than its parent compound, a thorough understanding of the pharmacological profile of this compound is crucial for a complete safety and efficacy assessment of Dofetilide.

Introduction

Dofetilide exerts its antiarrhythmic effect by selectively blocking the IKr current, which is encoded by the human ether-à-go-go-related gene (hERG). This blockade prolongs the cardiac action potential duration (APD) and the effective refractory period, thereby terminating and preventing re-entrant arrhythmias.[1][2][3] Dofetilide undergoes metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, as well as renal excretion.[4][5][6] This metabolic process results in the formation of several metabolites, including this compound, through the N-oxidation of the tertiary amine in the Dofetilide molecule.[4][5] These metabolites are generally considered to be inactive or minimally active.[1][6] This guide focuses specifically on the pharmacological characteristics of this compound.

Electrophysiological Properties

The primary pharmacological activity of Dofetilide is the blockade of the hERG potassium channel. In vitro studies have demonstrated that this compound possesses significantly diminished activity at this channel compared to the parent drug.

hERG (IKr) Channel Activity

Studies have shown that the Class III antiarrhythmic activity of Dofetilide's metabolites, including the N-oxide, is substantially lower than that of Dofetilide itself. The potency of these metabolites in blocking the potassium channel is reported to be at least 20 times lower than that of dofetilide.[4]

Sodium Channel (INa) Activity

This compound has been observed to exhibit some Class I antiarrhythmic activity, characterized by the blockade of sodium channels. However, this effect is only seen at high concentrations of the metabolite.[4] The precise concentration at which this activity becomes significant has not been extensively quantified in available literature.

Pharmacokinetic Properties

While detailed pharmacokinetic studies specifically isolating this compound are limited, information can be inferred from the overall metabolic profile of Dofetilide.

Metabolism

Dofetilide is metabolized in the liver by CYP3A4, leading to the formation of this compound and other metabolites through N-dealkylation.[4][5] These metabolites are considered to be clinically inactive or to have minimal activity.[6]

Excretion

The majority of a Dofetilide dose is excreted unchanged in the urine.[1][5] The metabolites, including this compound, constitute a smaller portion of the excreted products.[6]

Table 1: Summary of Pharmacological Activity of this compound

| Property | Observation | Reference |

| Class III Activity (IKr/hERG Blockade) | At least 20-fold less potent than Dofetilide. | [4] |

| Class I Activity (INa Blockade) | Present only at high concentrations. | [4] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and pharmacological evaluation of this compound are not widely published. However, standard methodologies for assessing the electrophysiological effects of compounds on cardiac ion channels can be adapted for this purpose.

Synthesis of this compound

A general approach to the synthesis of N-oxides involves the oxidation of the corresponding tertiary amine.

Caption: General schematic for the synthesis of this compound.

A detailed, specific protocol for the synthesis of this compound would involve the reaction of Dofetilide with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, in an appropriate solvent system, followed by purification of the resulting N-oxide.

In Vitro Electrophysiology

The electrophysiological effects of this compound can be assessed using the whole-cell patch-clamp technique on cells expressing the relevant ion channels.

Caption: Experimental workflow for in vitro electrophysiological assessment.

Protocol for hERG (IKr) Current Measurement:

-

Cell Culture: HEK293 cells stably expressing the hERG channel are cultured under standard conditions.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).

-

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

-

Data Analysis: The peak tail current amplitude is measured before and after the application of different concentrations of this compound. The percentage of current inhibition is plotted against the concentration to determine the IC50 value.

Protocol for Sodium (INa) Current Measurement:

-

Cell Culture: Cells stably expressing the Nav1.5 channel (the cardiac sodium channel) are used.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed.

-

Voltage Protocol: A voltage protocol is used to elicit transient inward sodium currents. This typically involves holding the cell at a negative potential and then applying a series of depolarizing pulses.

-

Data Analysis: The peak inward current is measured at each voltage step in the absence and presence of various concentrations of this compound to determine the IC50 value.

Signaling Pathways

The primary signaling pathway affected by Dofetilide and, to a much lesser extent, its N-oxide metabolite, is the regulation of cardiac myocyte repolarization.

Caption: Signaling pathway of Dofetilide and this compound.

Dofetilide potently blocks the hERG channel, leading to a reduction in the repolarizing IKr current, which in turn prolongs the action potential duration.[1][2][3] this compound has a significantly weaker effect on the hERG channel.[4] At high concentrations, it may also block the Nav1.5 sodium channel, which would primarily affect the depolarization phase of the action potential.[4]

Conclusion

This compound is a metabolite of Dofetilide with substantially reduced pharmacological activity compared to the parent compound. Its Class III antiarrhythmic effects are at least 20-fold weaker, and while it exhibits some Class I activity, this is only observed at high, likely not clinically relevant, concentrations. For drug development professionals, these findings suggest that this compound is unlikely to contribute significantly to either the therapeutic efficacy or the proarrhythmic risk associated with Dofetilide therapy. However, a complete understanding of the disposition and activity of all metabolites is a critical component of preclinical and clinical drug development. Further quantitative studies to precisely determine the IC50 values for this compound on various cardiac ion channels would provide a more complete picture of its pharmacological profile.

References

- 1. The pharmacokinetics and pharmacodynamics of oral dofetilide after twice daily and three times daily dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Process for the preparation of Dofetilide intermediates" by Srinivasan Thirumalai Rajan, Muppa Kishore Kumar, Mummadi Venkatesh, Bommidi Ramakrishna, Yallannagari Bhaskar Reddy; R&D Center, MSN Laboratories Private Limited; Hyderabad, India. [tdcommons.org]

- 3. Dofetilide: a new class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Dofetilide N-oxide: An In-depth Technical Guide to its Role as a Metabolite of Dofetilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dofetilide is a potent and specific blocker of the rapid component of the delayed rectifier potassium current (IKr), classifying it as a Class III antiarrhythmic agent.[1] Its clinical efficacy in maintaining normal sinus rhythm in patients with atrial fibrillation and flutter is well-established.[2] The disposition of dofetilide in the body involves both renal excretion and hepatic metabolism.[3] This technical guide provides a comprehensive overview of Dofetilide N-oxide, a key metabolite of dofetilide, focusing on its formation, quantification, and pharmacological activity.

Dofetilide Metabolism and the Formation of this compound

Approximately 50% of dofetilide clearance is attributed to metabolism, which primarily occurs in the liver.[3] The main metabolic pathways for dofetilide are N-dealkylation and N-oxidation.[3][4] In vitro studies using human liver microsomes have identified the cytochrome P450 isoenzyme CYP3A4 as the primary enzyme responsible for dofetilide metabolism, although dofetilide exhibits a low affinity for this enzyme.[3][4]

This compound is one of the five metabolites that have been identified in human urine.[4] Along with the N-desmethyl form, it is one of the more lipophilic metabolites.[5]

dot

Caption: Metabolic Pathway of Dofetilide.

Quantitative Data on Dofetilide and its Metabolites

The majority of a dofetilide dose is excreted unchanged in the urine. The metabolites, including this compound, are considered minor components of the total excreted dose and are not found in quantifiable concentrations in plasma.[4][6]

| Parameter | Value | Reference(s) |

| Dofetilide Elimination | ||

| Renal Excretion (as % of single dose) | ~80% | [3] |

| - Unchanged Dofetilide | ~80% of urinary excretion | [3] |

| - Inactive/Minimally Active Metabolites | ~20% of urinary excretion | [3] |

| Hepatic Metabolism (as % of clearance) | ~50% | [3] |

| Urinary Metabolite Profile | ||

| Number of Metabolites Identified in Urine | 5 | [4] |

| Contribution of any single metabolite to urine radioactivity | < 3.5% | [5] |

| Pharmacological Activity of Metabolites | ||

| Plasma Concentration of Metabolites | Not quantifiable | [4][6] |

| Class III Antiarrhythmic Activity | At least 20-fold less potent than dofetilide | |

| Class I Antiarrhythmic Activity (this compound) | Only at high concentrations |

Experimental Protocols

Analysis of Dofetilide and this compound by UPLC-MS/MS

A sensitive and specific Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is suitable for the quantification of dofetilide in biological matrices like plasma and urine.[7] This method can be adapted for the detection and quantification of this compound.

Sample Preparation (Protein Precipitation): [7]

-

To 10 µL of plasma or 2 µL of urine, add an internal standard (e.g., dofetilide-D4).

-

Add a protein precipitation agent (e.g., acetonitrile/methanol mixture).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for UPLC-MS/MS analysis.

UPLC-MS/MS Parameters (Example): [7]

-

Column: C18 analytical column

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile/methanol with 0.1% formic acid).

-

Ionization: Positive electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for dofetilide and this compound.

dot

Caption: UPLC-MS/MS Workflow.

In Vitro Metabolism using Human Liver Microsomes

This assay is used to determine the metabolic stability of a compound and identify the metabolites formed.

-

Thaw Human Liver Microsomes (HLMs): Thaw pooled HLMs on ice.

-

Prepare Incubation Mixture: In a reaction vessel, combine a buffer (e.g., phosphate buffer, pH 7.4), dofetilide, and the thawed HLMs.

-

Initiate Reaction: Start the metabolic reaction by adding a cofactor, typically NADPH.

-

Incubation: Incubate the mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate Reaction: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

-

Sample Processing: Centrifuge the mixture to pellet the microsomes and proteins.

-

Analysis: Analyze the supernatant for the disappearance of the parent drug (dofetilide) and the appearance of metabolites (including this compound) using a validated analytical method like UPLC-MS/MS.

dot

Caption: Human Liver Microsome Assay Workflow.

Assessment of Electrophysiological Activity in Guinea Pig Papillary Muscle

This ex vivo model is used to assess the effects of a compound on cardiac action potential duration.

Protocol Outline:

-

Tissue Preparation: Isolate papillary muscles from the right ventricle of a guinea pig heart and mount them in an organ bath.

-

Superfusion: Continuously superfuse the muscle with a physiological salt solution (e.g., Tyrode's solution) gassed with 95% O2 and 5% CO2 at a constant temperature (e.g., 37°C).

-

Stimulation: Stimulate the preparation at a fixed frequency (e.g., 1 Hz) using platinum electrodes.

-

Recording: Record transmembrane action potentials using glass microelectrodes filled with KCl.

-

Compound Application: After a stabilization period, add this compound to the superfusion solution at various concentrations.

-

Data Analysis: Measure the action potential duration at 90% repolarization (APD90) before and after the application of the compound to determine its effect on cardiac repolarization.

Pharmacological Activity of this compound

Studies have consistently shown that the metabolites of dofetilide, including this compound, are either inactive or minimally active compared to the parent compound.[2] In vitro pharmacology studies have demonstrated that while three of the dofetilide metabolites displayed some Class III antiarrhythmic activity (potassium channel blockade), their potency was at least 20-fold lower than that of dofetilide. This compound itself has been shown to exhibit weak Class I activity (sodium channel blockade), but only at high concentrations.[6] Furthermore, none of the metabolites were found to affect the resting membrane potential or action potential amplitude.[6] This lack of significant biological activity is consistent with the strong correlation observed between the plasma concentrations of dofetilide (and not its metabolites) and the pharmacological response.[6]

Conclusion

This compound is a minor metabolite of dofetilide, formed via CYP3A4-mediated N-oxidation in the liver. It is primarily excreted in the urine and does not accumulate to quantifiable levels in the plasma. All available evidence indicates that this compound is pharmacologically inactive or minimally active at clinically relevant concentrations, with significantly less affinity for cardiac ion channels compared to the parent drug, dofetilide. Therefore, this compound is not considered to contribute to the therapeutic or adverse effects of dofetilide therapy. This guide provides researchers and drug development professionals with the core knowledge regarding the formation, quantification, and pharmacological profile of this metabolite.

References

- 1. Dofetilide: Electrophysiologic Effect, Efficacy, and Safety in Patients with Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics and pharmacodynamics of oral dofetilide after twice daily and three times daily dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oyc.co.jp [oyc.co.jp]

- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

In Vitro Biological Activity of Dofetilide N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dofetilide N-oxide is a human metabolite of the potent and selective Class III antiarrhythmic agent, Dofetilide. Formed via N-oxidation of the tertiary amine in the parent compound, this compound is considered to be a minor and clinically inactive metabolite.[1][2] Extensive in vitro studies have demonstrated that its biological activity is substantially lower than that of Dofetilide.[3][4] This technical guide provides a comprehensive overview of the available in vitro data on this compound, including its effects on cardiac ion channels and its metabolic pathway. Detailed experimental protocols for the assessment of related compounds are also presented to serve as a methodological reference.

Introduction

Dofetilide is a well-characterized Class III antiarrhythmic drug that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-à-go-go-related gene (hERG).[5][6] This selective action prolongs the cardiac action potential and the effective refractory period, underlying its therapeutic efficacy in atrial fibrillation and flutter.[6][7] The metabolism of Dofetilide is limited, with the majority of the drug excreted unchanged in the urine.[2][8][9] However, several metabolites are formed, including this compound.[1] Understanding the biological activity of these metabolites is crucial for a complete safety and efficacy profile of the parent drug. In vitro pharmacology studies are essential for assessing the potential contribution of metabolites to the overall clinical response.[3][4]

Metabolic Pathway of Dofetilide

Dofetilide undergoes oxidative metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) isoenzyme CYP3A4, although it has a low affinity for this enzyme.[3][8] Two primary metabolic pathways are N-dealkylation and N-oxidation.[1][2][4] this compound is formed through the N-oxidation of the tertiary nitrogen atom of the parent molecule.[1]

In Vitro Biological Activity

In vitro pharmacological studies have consistently shown that this compound possesses significantly less biological activity compared to the parent compound, Dofetilide.[1][3][4] The metabolites of dofetilide are generally considered to be clinically inactive due to their low potency and low plasma concentrations.[1][10]

Cardiac Ion Channel Activity

-

Class III Activity (Potassium Channel Blockade): Three of the metabolites of Dofetilide have been shown to exhibit Class III antiarrhythmic activity, but at concentrations at least 20-fold higher than that of Dofetilide.[3]

-

Class I Activity (Sodium Channel Blockade): this compound has been reported to show Class I activity, but only at high concentrations.[3][4]

-

Action Potential Duration: In isolated guinea pig papillary muscle, this compound was found to prolong the intracellular action potential duration, but it was less potent than Dofetilide.[3] Furthermore, at tested concentrations, the metabolites of Dofetilide did not affect the resting membrane potential or the action potential amplitude.[3]

Data Summary

The following table summarizes the known in vitro biological activity of this compound in comparison to Dofetilide.

| Compound | Target/Activity | Potency | Quantitative Data (IC50) | Reference |

| Dofetilide | hERG/IKr Blockade (Class III) | High | ~10-160 nM | [11] |

| Sodium Channel Blockade (Class I) | Low | No significant effect at clinical concentrations | [12] | |

| This compound | Sodium Channel Blockade (Class I) | Very Low | Only at high, non-physiological concentrations | [3][4] |

| hERG/IKr Blockade (Class III) | Not a primary metabolite with this activity | Potency is >20-fold lower than Dofetilide for other metabolites with this activity | [3] |

Experimental Protocols

While detailed experimental protocols for this compound are not widely published, the methodologies used for the in vitro characterization of Dofetilide serve as the standard for assessing the electrophysiological effects of such compounds.

General Workflow for In Vitro Electrophysiological Assessment

The following diagram illustrates a typical workflow for the in vitro assessment of a compound's effect on cardiac ion channels.

Whole-Cell Patch Clamp Electrophysiology for hERG Channel Assessment

This protocol is a representative example for assessing the inhibitory activity of a compound on the hERG potassium channel.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the KCNH2 gene (encoding the hERG channel).

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, antibiotics, and a selection agent) and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Electrophysiology:

-

Recording Technique: Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

Voltage Protocol: A depolarizing pulse to +20 mV for 2 seconds from a holding potential of -80 mV is applied to activate the hERG channels. This is followed by a repolarizing step to -50 mV for 3 seconds to elicit the characteristic hERG tail current.

-

Data Acquisition: Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

-

-

Compound Application: The test compound (e.g., this compound) is prepared in the external solution at various concentrations and perfused onto the cell. The effect on the hERG tail current is measured at steady state for each concentration.

-

Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the control (vehicle) current. A concentration-response curve is then fitted with the Hill equation to determine the IC50 value.

Conclusion

The available in vitro data indicates that this compound is a metabolite of Dofetilide with substantially lower biological activity than the parent compound.[1][3][4] Its contribution to the overall pharmacological and toxicological profile of Dofetilide is considered to be negligible.[1][10] While specific quantitative data on its interaction with various ion channels are sparse, the qualitative evidence consistently points to a significantly reduced potency. The experimental protocols outlined in this guide for the parent compound, Dofetilide, provide a robust framework for any further in vitro characterization of this compound or other metabolites, should the need arise in specific research or drug development contexts.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dofetilide block involves interactions with open and inactivated states of HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dofetilide: Electrophysiologic Effect, Efficacy, and Safety in Patients with Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics and pharmacodynamics of oral dofetilide after twice daily and three times daily dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. nanion.de [nanion.de]

- 12. go.drugbank.com [go.drugbank.com]

The Discovery and Identification of Dofetilide N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dofetilide, a potent Class III antiarrhythmic agent, is primarily cleared from the body through a combination of renal excretion and metabolism. A key metabolic pathway is the N-oxidation of the tertiary amine, leading to the formation of Dofetilide N-oxide. This technical guide provides a comprehensive overview of the discovery, identification, and characterization of this major metabolite. It details the enzymatic processes involved, the analytical techniques utilized for its identification, and its pharmacological activity. This document is intended to serve as a core resource for researchers and professionals involved in the development and analysis of Dofetilide and related compounds.

Introduction

Dofetilide is a highly specific blocker of the rapid component of the delayed rectifier potassium current (IKr), a critical mechanism in cardiac repolarization. Its metabolism is a crucial aspect of its pharmacokinetic profile. In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic fate of Dofetilide. These studies have identified two primary metabolic pathways: N-dealkylation and N-oxidation. The N-oxidation pathway results in the formation of this compound, a significant metabolite in the overall disposition of the drug.

Discovery and Metabolic Pathway

The initial identification of Dofetilide's metabolites, including the N-oxide, was a result of in vitro studies using human liver microsomes. These studies revealed that the metabolism of Dofetilide is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform[1]. The formation of this compound occurs through the direct oxidation of the tertiary amine nitrogen atom in the Dofetilide molecule.

While this compound is a notable metabolite, it is considered to be of low pharmacological activity. Studies have shown that it possesses weak Class I antiarrhythmic activity, but only at concentrations significantly higher than those observed in clinical settings[1]. The primary clearance mechanism for Dofetilide remains the renal excretion of the unchanged drug.

Below is a diagram illustrating the metabolic conversion of Dofetilide to this compound, mediated by the CYP3A4 enzyme.

Caption: Metabolic pathway of Dofetilide to this compound.

Experimental Protocols

The identification and characterization of this compound rely on a combination of analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation (from Urine)

-

Collection: Collect urine samples from subjects administered with Dofetilide.

-

Enzymatic Hydrolysis: To cleave any potential glucuronide conjugates, treat the urine samples with β-glucuronidase/arylsulfatase.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analyte and metabolites with methanol.

-

-

Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a representative protocol for the analysis of Dofetilide and its metabolites. Specific parameters may need to be optimized for individual instruments.

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Dofetilide: 442.2; this compound: 458.2 |

| Product Ions (m/z) | Dofetilide: 280.1, 163.1; this compound: To be determined experimentally (hypothesized to include 442.2 [loss of oxygen]) |

| Collision Energy | To be optimized for each transition |

Data Presentation and Characterization

The identification of this compound is confirmed by its chromatographic retention time and its mass spectral data.

Chromatographic Data

Under the described LC conditions, this compound is expected to elute earlier than the parent Dofetilide due to its increased polarity. The exact retention time should be determined using a synthesized reference standard.

Mass Spectrometry Data

The mass spectrum of this compound will show a protonated molecular ion [M+H]⁺ at m/z 458.2, which is 16 Da higher than that of Dofetilide (m/z 442.2), corresponding to the addition of an oxygen atom. Tandem mass spectrometry (MS/MS) of the m/z 458.2 ion is crucial for structural confirmation. A characteristic fragmentation of N-oxides is the neutral loss of 16 Da (oxygen), which would result in a product ion at m/z 442.2, corresponding to the parent Dofetilide.

| Compound | Precursor Ion (m/z) | Major Product Ions (m/z) - Hypothesized |

| Dofetilide | 442.2 | 280.1, 163.1 |

| This compound | 458.2 | 442.2, other fragments to be determined |

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the identification of this compound from a biological matrix.

Caption: Experimental workflow for this compound identification.

Conclusion

The N-oxidation of Dofetilide is a key metabolic pathway mediated by CYP3A4, leading to the formation of the pharmacologically less active this compound. Its identification and characterization are essential for a complete understanding of the drug's disposition and for ensuring the specificity of analytical methods used in clinical and research settings. The methodologies outlined in this guide provide a framework for the robust identification and analysis of this important metabolite. Further research to synthesize and isolate pure this compound will facilitate the development of a quantitative reference standard and a more detailed exploration of its physicochemical properties.

References

The Role of Cytochrome P450 3A4 in the Metabolic Formation of Dofetilide N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the cytochrome P450 3A4 (CYP3A4) enzyme in the metabolic conversion of dofetilide to its N-oxide metabolite. Dofetilide, a potent Class III antiarrhythmic agent, primarily undergoes renal excretion; however, a minor metabolic pathway mediated by CYP3A4 contributes to its clearance through the formation of inactive or minimally active metabolites, including dofetilide N-oxide.[1][2][3] Understanding the kinetics and mechanisms of this metabolic route is crucial for predicting potential drug-drug interactions and ensuring the safe administration of dofetilide.

Dofetilide Metabolism and the Significance of CYP3A4

Dofetilide is metabolized in the liver to a limited extent, with approximately 50% of its metabolism occurring via this route.[2] In vitro studies utilizing human liver microsomes have identified CYP3A4 as the primary enzyme responsible for the oxidative metabolism of dofetilide.[1][2][3] This process yields two main types of metabolites: N-dealkylation and N-oxidation products.[2][3] While N-demethylation has been identified as a major metabolic pathway, the formation of this compound is also a recognized route of biotransformation.[4]

Quantitative Data on Dofetilide Metabolism by CYP3A4

The following table summarizes the available quantitative data for the interaction of dofetilide with CYP3A4 in human liver microsomes. It is important to note the absence of specific kinetic data for N-oxide formation in the reviewed literature.

| Parameter | Value | Enzyme System | Metabolic Reaction | Reference |

| K_m | 657 ± 116 µM | Human Liver Microsomes | N-demethylation | [1] |

| V_max | Not Reported | Human Liver Microsomes | N-demethylation | |

| Intrinsic Clearance (V_max/K_m) | Not Reported | Human Liver Microsomes | N-demethylation | |

| K_m (N-oxide formation) | Not Reported | Human Liver Microsomes | N-oxidation | |

| V_max (N-oxide formation) | Not Reported | Human Liver Microsomes | N-oxidation | |

| Intrinsic Clearance (N-oxide formation) | Not Reported | Human Liver Microsomes | N-oxidation |

Experimental Protocols for In Vitro Metabolism Studies

The following is a detailed methodology for assessing the formation of this compound in vitro using human liver microsomes, synthesized from established protocols for studying drug metabolism.

Materials and Reagents

-

Dofetilide

-

This compound (as a reference standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)

Incubation Procedure

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer (100 mM, pH 7.4), pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration), and a range of dofetilide concentrations (e.g., 1-1000 µM) to encompass the expected K_m value.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture should be standardized (e.g., 200 µL).

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring linear formation of the metabolite.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

Analytical Method: LC-MS/MS Quantification

-

Chromatographic Separation:

-

Column: A suitable reverse-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient elution to separate dofetilide, this compound, and the internal standard.

-

Flow Rate: A typical flow rate for analytical UPLC-MS/MS.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for dofetilide, this compound, and the internal standard. These transitions should be optimized for sensitivity and specificity.

-

-

Quantification:

-

Construct a standard curve using known concentrations of the this compound reference standard.

-

Quantify the amount of this compound formed in the incubation samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Visualizations

Metabolic Pathway of Dofetilide by CYP3A4

Caption: Metabolic pathways of dofetilide mediated by CYP3A4.

Experimental Workflow for In Vitro Metabolism Assay

Caption: Workflow for in vitro dofetilide metabolism assay.

Conclusion

CYP3A4 plays a discernible, albeit minor, role in the metabolism of dofetilide through N-oxidation and N-dealkylation. The interaction is characterized by low affinity, suggesting that clinically significant drug-drug interactions with CYP3A4 inhibitors are less likely compared to drugs that are high-affinity substrates. However, caution is still warranted when co-administering dofetilide with potent CYP3A4 inhibitors, as this could potentially lead to increased dofetilide plasma concentrations and an elevated risk of adverse effects. The experimental protocols and analytical methods outlined in this guide provide a robust framework for further investigation into the kinetics of this compound formation and for screening potential drug-drug interactions involving this metabolic pathway. Further research is encouraged to determine the specific kinetic parameters of dofetilide N-oxidation to provide a more complete understanding of its metabolic profile.

References

- 1. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. DailyMed - DOFETILIDE 0.125MG capsule DOFETILIDE 0.25MG capsule DOFETILIDE 0.5MG capsule [dailymed.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Dofetilide N-oxide: A Technical Assessment of Cardiotoxicity Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dofetilide, a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), is a well-established antiarrhythmic agent. Its clinical use is tempered by a significant risk of proarrhythmia, specifically Torsades de Pointes (TdP), which is directly linked to its primary pharmacological effect of prolonging the cardiac action potential and, consequently, the QT interval.[1][2][3][4] Dofetilide undergoes metabolism in the liver, primarily through the cytochrome P450 3A4 (CYP3A4) isoenzyme, resulting in the formation of several metabolites, including Dofetilide N-oxide.[5][6] This technical guide provides a comprehensive overview of the available data on the cardiotoxicity potential of this compound, summarizing its known electrophysiological effects and metabolic profile in comparison to the parent compound.

Introduction to Dofetilide and its Metabolism

Dofetilide exerts its antiarrhythmic effect by selectively blocking the IKr current, which is encoded by the human ether-a-go-go-related gene (hERG).[7][8] This blockade leads to a dose-dependent prolongation of the action potential duration (APD) and the effective refractory period in cardiac myocytes.[8][9] While effective for maintaining sinus rhythm in patients with atrial fibrillation and flutter, this mechanism is also responsible for its primary adverse effect: an increased risk of TdP.[1][4][9][10]

Approximately 80% of an administered dofetilide dose is excreted unchanged in the urine.[5] The remaining 20% undergoes metabolism in the liver, with N-dealkylation and N-oxidation being the primary pathways.[5] These processes result in metabolites that are generally considered to be inactive or minimally active.[5]

Cardiotoxicity Profile of this compound

Current literature on the specific cardiotoxicity of this compound is limited. The prevailing understanding is that the metabolites of dofetilide, including the N-oxide form, do not significantly contribute to the proarrhythmic risk associated with the parent drug.

Electrophysiological Effects

Direct and quantitative comparisons of the electrophysiological effects of this compound to dofetilide are not extensively detailed in publicly available literature. However, the classification of dofetilide's metabolites as "inactive or minimally active" suggests a significantly lower affinity for the hERG potassium channel compared to the parent compound.[5]

Table 1: Comparative Electrophysiological Profile (Inferred)

| Compound | Primary Target | Effect on Action Potential Duration (APD) | Proarrhythmic Potential |

| Dofetilide | hERG (IKr) Potassium Channel | Significant Prolongation | High (Torsades de Pointes) |

| This compound | Not well-characterized | Minimal to None (Inferred) | Low (Inferred) |

Note: The data for this compound is inferred from the general classification of dofetilide metabolites as inactive or minimally active.

Experimental Protocols for Cardotoxicity Assessment

To formally assess the cardiotoxicity potential of a compound like this compound, a series of standardized in vitro and in vivo assays would be employed. The following are detailed methodologies for key experiments relevant to this assessment.

In Vitro hERG Assay (Automated Patch Clamp)

This assay directly measures the inhibitory effect of a compound on the hERG potassium channel, a primary determinant of proarrhythmic risk.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG current.

Methodology:

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

-

Apparatus: An automated patch-clamp system (e.g., PatchXpress, QPatch).

-

Solutions:

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -80 mV.

-

A depolarizing step to +20 mV for 2 seconds is applied to activate the hERG channels.

-

A repolarizing step to -50 mV for 2 seconds is then applied to elicit the characteristic hERG tail current.

-

-

Procedure:

-

Establish a stable whole-cell recording and record baseline hERG currents.

-

Perfuse the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

At each concentration, allow for steady-state block to be reached (typically 3-5 minutes).

-

Measure the peak tail current at -50 mV.

-

-

Data Analysis:

-

The percentage of current inhibition is calculated for each concentration relative to the baseline current.

-

A concentration-response curve is generated, and the IC50 value is determined using a Hill equation fit.

-

In Vitro Cardiac Action Potential Duration Assay

This assay assesses the effect of a compound on the overall action potential waveform in isolated cardiac preparations.

Objective: To measure the change in action potential duration at 90% repolarization (APD90) in response to this compound.

Methodology:

-

Preparation: Isolated canine Purkinje fibers or ventricular muscle strips are superfused in a tissue bath.

-

Solutions: Tyrode's solution gassed with 95% O2 / 5% CO2 at 37°C.

-

Apparatus:

-

Glass microelectrodes filled with 3 M KCl for intracellular recording.

-

A programmable stimulator to pace the tissue at a constant cycle length (e.g., 1000 ms).

-

-

Procedure:

-

Impale a cell with a microelectrode to record the action potential.

-

Record baseline action potentials for a stable period.

-

Superfuse the tissue with increasing concentrations of this compound.

-

Record action potentials at steady-state for each concentration.

-

-

Data Analysis:

-

Measure the APD90 from the recorded action potentials.

-

Calculate the percentage change in APD90 from baseline for each concentration.

-

Signaling Pathways and Logical Relationships

The primary cardiotoxic effect of dofetilide is a direct consequence of its interaction with the hERG channel, leading to a predictable downstream electrophysiological cascade. The logical flow from drug administration to the potential for arrhythmia is well-understood for the parent compound.

Caption: Signaling pathway from Dofetilide to Torsades de Pointes.

The experimental workflow to assess the cardiotoxicity of a metabolite like this compound would follow a tiered approach, starting with in vitro assays and progressing to more complex models if a signal is detected.

Caption: Tiered experimental workflow for cardiotoxicity assessment.

Conclusion

Based on the available evidence, this compound is considered to have minimal to no cardiotoxic potential. Its formation is a result of the metabolic inactivation of the parent drug, dofetilide. While direct, quantitative data on the electrophysiological effects of this compound are scarce in the public domain, the consistent classification of dofetilide metabolites as inactive or minimally active suggests a low risk of proarrhythmia.[5] For a definitive assessment, the experimental protocols outlined in this guide would need to be conducted. Drug development professionals should prioritize the evaluation of the parent compound's cardiotoxicity, as this is the primary driver of the clinical risk profile.

References

- 1. Dofetilide induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tikosyn (Dofetilide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Safety of dofetilide in stable patients and investigating traits of susceptibility to torsade de pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dofetilide‐Induced Long QT and Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Dofetilide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Molecular determinants of dofetilide block of HERG K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Dofetilide? [synapse.patsnap.com]

- 9. Dofetilide: a new class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

Methodological & Application

Application Notes and Protocols for Dofetilide N-oxide Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dofetilide is a potent class III antiarrhythmic agent used for the management of atrial fibrillation and flutter. As with any pharmaceutical compound, a thorough understanding and control of its impurities are critical for ensuring safety and efficacy. Dofetilide N-oxide is a known metabolite and a potential impurity of Dofetilide. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities in drug substances and products.[1][2][3][4][5] These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

This compound is a metabolite of Dofetilide and its presence and quantity must be monitored in the final drug product.[6] The analytical standards for this compound are essential for the accurate quantification and validation of analytical methods.

Physicochemical Properties and Reference Standard Information

| Parameter | Value | Reference |

| Chemical Name | N-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]oxidoamino]ethyl]phenyl]-methanesulfonamide | --INVALID-LINK-- |

| CAS Number | 144449-71-8 | --INVALID-LINK-- |

| Molecular Formula | C19H27N3O6S2 | --INVALID-LINK-- |

| Molecular Weight | 457.56 g/mol | --INVALID-LINK-- |

| Storage | -20°C for long-term storage | --INVALID-LINK-- |

Analytical Methodologies

HPLC-UV Method for Quantification of this compound

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms.

3.1.1. Experimental Protocol

Chromatographic Conditions:

| Parameter | Condition |

| Column | Phenomenex C18 (150 x 4.6 mm, 1.8 µm) |

| Mobile Phase | 20mM Potassium dihydrogen phosphate Buffer (pH 6.8): Acetonitrile: Methanol (50:30:20 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 231 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Standard and Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (Mobile Phase).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 0.1 - 10 µg/mL.

-

Sample Solution: Prepare a sample solution of Dofetilide containing potential N-oxide impurity at a concentration of 1 mg/mL in the diluent.

Method Validation Parameters (Hypothetical Data):

| Parameter | Result |

| Linearity (µg/mL) | 0.1 - 10 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Retention Time (min) | Approximately 3.5 min (retention time may vary based on system) |

3.1.2. HPLC Analysis Workflow

Caption: Workflow for the quantification of this compound using HPLC-UV.

UPLC-MS/MS Method for Trace Level Detection and Confirmation

This highly sensitive and selective method is ideal for the detection and confirmation of trace levels of this compound, particularly in biological matrices or as a low-level impurity. This protocol is adapted from a validated method for Dofetilide.[7][8][9]

3.2.1. Experimental Protocol

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 analytical column |

| Mobile Phase A | Water with 0.1% (v/v) formic acid |

| Mobile Phase B | Acetonitrile and Methanol (1:3) with 0.1% (v/v) formic acid |

| Flow Rate | 0.40 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Optimized for separation of Dofetilide and this compound |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Multiple Reaction Monitoring (MRM) Transitions | |

| This compound | Precursor Ion (m/z): 458.2 -> Product Ions (m/z): [To be determined experimentally, likely involving loss of oxygen and other fragments] |

| Dofetilide (for reference) | Precursor Ion (m/z): 442.2 -> Product Ion (m/z): 411.2 |

| Internal Standard | Dofetilide-d4 (if available) |

Standard and Sample Preparation:

-

Stock Solution (100 µg/mL): Prepare in methanol.

-

Working Solutions: Prepare serial dilutions in a mixture of acetonitrile and water (1:1 v/v).

-

Sample Preparation (for biological matrices): Protein precipitation using acetonitrile is a common technique.[7][8][9]

Method Validation Parameters (Expected Performance):

| Parameter | Expected Result |

| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL |

| Linearity | Over a range of 1 - 500 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

3.2.2. UPLC-MS/MS Analytical Workflow

Caption: Workflow for trace level analysis of this compound by UPLC-MS/MS.

Regulatory Context and Impurity Profiling

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B).[1][2][3][4][5]

Reporting and Identification Thresholds for Impurities:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Source: ICH Q3B(R2) Impurities in New Drug Products[4]

It is imperative that the analytical methods used for impurity profiling are validated to be specific, accurate, precise, and sensitive enough to detect and quantify impurities at or below these thresholds.

Chemical Structures

Caption: Chemical structures of Dofetilide and this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the analytical control of this compound. The HPLC-UV method is suitable for routine quality control, while the UPLC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis and confirmation. Adherence to these methodologies and the principles of regulatory guidelines is essential for ensuring the quality and safety of Dofetilide-containing pharmaceutical products.

References

- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 2. ICH guidelines on impurities in new drug products.pptx [slideshare.net]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Dofetilide N-oxide in Human Plasma by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dofetilide N-oxide, a metabolite of the antiarrhythmic drug Dofetilide, in human plasma. The protocol utilizes a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic studies and metabolic profiling.

Introduction

Dofetilide is a Class III antiarrhythmic agent used for the treatment of atrial fibrillation and flutter. It is primarily cleared from the body through a combination of renal excretion and hepatic metabolism.[1] One of the metabolic pathways involves the formation of this compound through oxidation, a reaction mediated by the cytochrome P450 system, specifically CYP3A4.[2][3] Although this compound is considered pharmacologically less active than the parent compound, its quantification in plasma is crucial for a comprehensive understanding of Dofetilide's metabolism, disposition, and potential drug-drug interactions.[1][3]

This document provides a detailed protocol for a proposed LC-MS/MS method for the quantification of this compound in plasma, based on established methods for the parent drug and general principles of N-oxide metabolite analysis.[4][5][6]

Experimental

-

This compound reference standard (e.g., from a commercial supplier)[7]

-

Dofetilide-d4 (as internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2EDTA)

-

Ultrapure water

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: Phenomenex Kinetex XB-C18 (2.1 mm I.D. × 100 mm, 2.6 µm) or equivalent.[3]

-

Stock Solutions (1 mg/mL): Prepare by dissolving this compound and Dofetilide-d4 in methanol.

-

Working Solutions: Prepare by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Dofetilide-d4 stock solution in acetonitrile.

-

Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL Dofetilide-d4 in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial.

-

Add 100 µL of ultrapure water.

-

Inject 5 µL into the LC-MS/MS system.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Phenomenex Kinetex XB-C18 (2.1 mm I.D. × 100 mm, 2.6 µm)[3] |

| Mobile Phase A | 10 mM Ammonium acetate in water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and re-equilibrate for 1.0 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Total Run Time | 5.0 min |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Dwell Time | 100 ms |

Table 3: MRM Transitions

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| This compound | 458.2 | 442.2 | 25 |

| Dofetilide-d4 (IS) | 446.2 | 285.2 | 30 |